![molecular formula C26H34O3Sn B14187978 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one CAS No. 923056-94-4](/img/structure/B14187978.png)
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one is a chemical compound that belongs to the class of fluorenones. Fluorenones are known for their bright yellow color and are used in various chemical applications. This particular compound is characterized by the presence of a tributylstannyl group, which is a derivative of tin, and a carbonyl group attached to the fluorenone structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one typically involves the reaction of fluorenone with tributylstannyl reagents under specific conditions. One common method is the palladium-catalyzed carbonylative multiple C-C bond formation reaction. This reaction is carried out under a carbon monoxide atmosphere using pre-dried glassware and purified solvents like toluene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenol compounds.
Wissenschaftliche Forschungsanwendungen
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The tributylstannyl group can facilitate the formation of organotin intermediates, which can then participate in various chemical reactions. The carbonyl group in the fluorenone structure can undergo nucleophilic addition reactions, leading to the formation of new chemical bonds and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluorenone: A simpler compound with a similar fluorenone structure but without the tributylstannyl group.
9H-Fluoren-9-one: Another fluorenone derivative with different substituents.
Uniqueness
1-{[(Tributylstannyl)oxy]carbonyl}-9H-fluoren-9-one is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
923056-94-4 |
|---|---|
Molekularformel |
C26H34O3Sn |
Molekulargewicht |
513.3 g/mol |
IUPAC-Name |
tributylstannyl 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C14H8O3.3C4H9.Sn/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17;3*1-3-4-2;/h1-7H,(H,16,17);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
QRERALIYPRXQKQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC2=C1C(=O)C3=CC=CC=C23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
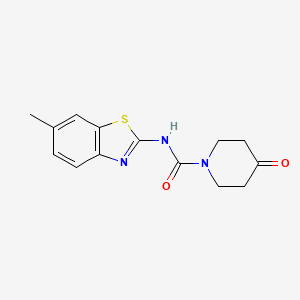
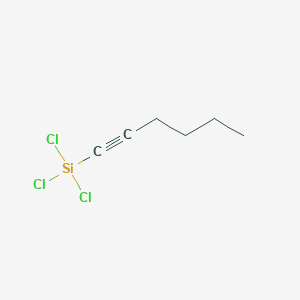
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)

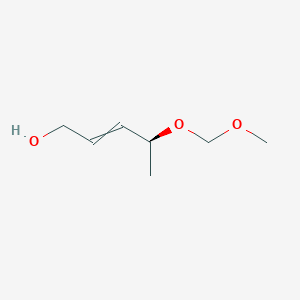
![1-(3-Chloro-4-nitrophenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187952.png)
![5-[(4-Fluorophenyl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14187953.png)
![4-[4-(3-Phenylbut-2-en-2-yl)phenyl]morpholine](/img/structure/B14187954.png)
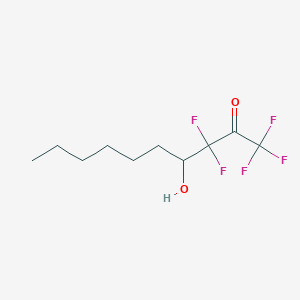
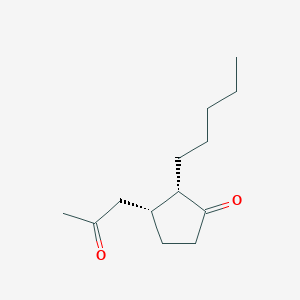
![4-[6-(Morpholin-4-yl)pyridin-2-yl]benzoic acid](/img/structure/B14187960.png)

